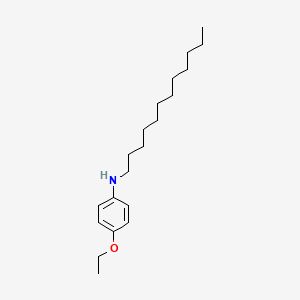
N-Dodecyl-4-ethoxyaniline
Cat. No. B8457443
Key on ui cas rn:
65570-08-3
M. Wt: 305.5 g/mol
InChI Key: NILODTXTCWONFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04076849
Procedure details


N-dodecanoyl-p-ethoxyaminobenzene (6g, 0.019 mole) was placed in a 250 ml round-bottom flask with Borane/THF complex (50 ml, 1M solution in tetrahydrofuran, stabilized with 5 mole percent sodium borohydride). The flask was flushed with nitrogen, stoppered with a drierite tube and allowed to stand at room temperature for 20 hours. Water was then added slowly to react with excess diborane. Formation of the amine salt was avoided by refluxing the reaction mixture with triethylamine (5 ml) for one hour. The mixture was cooled and the layers separated. The upper layer was washed with water (3 × 20 ml). A fourth wash emulsified the mixture. It was broken by addition of salt. The upper layer was dried with anh. sodium sulphate and evaporated to dryness yielding 5.56g (97%) of white plates of crude product. Crystallization from methanol afforded 4.3g (75%) of N-dodecyl-p-ethoxy-aminobenzene in the form of white plates, m.p. 38°-39° C.
Name
N-dodecanoyl-p-ethoxyaminobenzene
Quantity
0.019 mol
Type
reactant
Reaction Step One


[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:14](OCC)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].B.C1C[O:28][CH2:27][CH2:26]1>C(N(CC)CC)C>[CH2:1]([NH:14][C:15]1[CH:16]=[CH:17][C:18]([O:28][CH2:27][CH3:26])=[CH:19][CH:20]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|
|
Inputs


Step One
|
Name
|
N-dodecanoyl-p-ethoxyaminobenzene
|
|
Quantity
|
0.019 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)N(C1=CC=CC=C1)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
B.C1CCOC1
|
Step Two
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was flushed with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stoppered with a drierite tube
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was then added slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react with excess diborane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The upper layer was washed with water (3 × 20 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
A fourth wash
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
It was broken by addition of salt
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The upper layer was dried with anh. sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding 5.56g (97%) of white plates of crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystallization from methanol
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCC)NC1=CC=C(C=C1)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.3 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
